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Bicyclo[2.2.2]octane-2-carboxylic acid

Cat. No.: B1266962
CAS No.: 29221-25-8
M. Wt: 154.21 g/mol
InChI Key: PNKGHXVHKCJNBW-UHFFFAOYSA-N
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Description

Significance of Bicyclic Scaffolds in Organic and Bioorganic Chemistry

Bicyclic scaffolds, such as the bicyclo[2.2.2]octane framework, are of paramount importance in the fields of organic and bioorganic chemistry. Their rigid structures reduce conformational flexibility, which is a highly desirable trait in the design of molecules with specific biological targets. This rigidity allows for a precise spatial arrangement of functional groups, enhancing binding affinity and selectivity to enzymes and receptors. smolecule.com Furthermore, these scaffolds can act as mimics of natural products and biological molecules, providing a foundational structure for the development of novel therapeutic agents. smolecule.com The defined stereochemistry of bicyclic systems also makes them valuable as chiral auxiliaries and catalysts in asymmetric synthesis. cdnsciencepub.commdpi.com

Historical Context of Bicyclo[2.2.2]octane Derivatives in Chemical Synthesis

The exploration of bicyclo[2.2.2]octane derivatives dates back to the mid-20th century. A notable early contribution was the synthesis of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids in 1953, which laid some of the groundwork for understanding the chemistry of this bicyclic system. acs.orggoogle.com The Diels-Alder reaction has historically been a cornerstone in the synthesis of the bicyclo[2.2.2]octane skeleton, providing a powerful and efficient method for its construction. arkat-usa.orgescholarship.org Over the decades, the synthetic methodologies have expanded to include innovative approaches such as intramolecular cycloadditions and ring-closing metathesis, allowing for the creation of a diverse array of functionalized bicyclo[2.2.2]octane derivatives. cdnsciencepub.comresearchgate.net These historical developments have paved the way for the contemporary applications of compounds like bicyclo[2.2.2]octane-2-carboxylic acid.

Overview of Research Trajectories for this compound

Current research involving this compound and its derivatives is multifaceted, with significant efforts directed towards several key areas. A primary trajectory is its use as a rigid scaffold in medicinal chemistry. Researchers are actively exploring its potential in the development of novel therapeutics, including antiviral agents. chemicalbook.comnih.govmdpi.com For instance, derivatives of this acid have been investigated for their ability to mimic the structural motifs of biologically active peptides. Another significant research avenue is in materials science, where the rigidity of the bicyclo[2.2.2]octane core is being leveraged to create new polymers and materials with specific and desirable physical properties. smolecule.com Furthermore, the compound serves as a versatile intermediate in organic synthesis for the construction of more complex molecular architectures.

Scope and Objectives of Academic Inquiry into this compound

The academic inquiry into this compound is driven by a set of clear objectives. A major goal is to exploit its rigid three-dimensional structure to design and synthesize novel molecules with high specificity for biological targets. This includes the development of enzyme inhibitors and receptor modulators. researchgate.net Another key objective is the investigation of its utility in asymmetric catalysis, either as a chiral ligand or as a starting material for the synthesis of chiral catalysts. researchgate.net Researchers are also focused on understanding the structure-property relationships of polymers and materials derived from this bicyclic acid, aiming to create advanced materials with tailored thermal and mechanical properties. The synthesis of new derivatives and the development of more efficient and stereoselective synthetic routes to access this scaffold remain active areas of investigation, with the overarching goal of expanding the chemical space accessible from this versatile building block. researchgate.netlu.seresearchgate.net

Compound Data

Compound Name
This compound
4-substituted bicyclo[2.2.2]octane-1-carboxylic acids
Onradivir

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₄O₂ nih.gov
Molecular Weight 154.21 g/mol smolecule.comnih.gov
Melting Point ~134–136 °C smolecule.com
logP (predicted) 2.0 smolecule.com
Hydrogen Bond Acceptors 2 smolecule.com
Rotatable Bonds 1 smolecule.com
IUPAC Name This compound nih.gov
CAS Number 29221-25-8 nih.gov
SMILES C1CC2CCC1CC2C(=O)O nih.gov

Spectroscopic Data of this compound

Spectroscopic TechniqueKey FeaturesSource
Infrared (IR) Spectroscopy Characteristic bands for the carboxylic acid and γ-lactone functions have been reported for related derivatives. cdnsciencepub.com
¹H NMR Spectroscopy Due to extensive long-range coupling, full interpretation can be complex. cdnsciencepub.com
¹³C NMR Spectroscopy Data is available in public databases. mdpi.com
UV Spectroscopy The lactone ring in derivatives can exert a bathochromic effect. cdnsciencepub.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O2 B1266962 Bicyclo[2.2.2]octane-2-carboxylic acid CAS No. 29221-25-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[2.2.2]octane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-9(11)8-5-6-1-3-7(8)4-2-6/h6-8H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKGHXVHKCJNBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70296211
Record name Bicyclo[2.2.2]octane-2-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29221-25-8
Record name Bicyclo[2.2.2]octane-2-carboxylic acid
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bicyclo[2.2.2]octane-2-carboxylic acid
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Record name Bicyclo(2.2.2)octane-2-carboxylic acid
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Synthetic Methodologies for Bicyclo 2.2.2 Octane 2 Carboxylic Acid and Its Derivatives

Established Synthetic Pathways to the Bicyclo[2.2.2]octane Core

The construction of the bicyclo[2.2.2]octane framework is a key challenge in the synthesis of the target carboxylic acid and its analogues. Several powerful strategies have been established to achieve this, with the Diels-Alder reaction and ring-closing metathesis being among the most prominent.

Diels-Alder Reactions in Bicyclo[2.2.2]octane-2-carboxylic Acid Synthesis

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone for the synthesis of the bicyclo[2.2.2]octane core. This reaction can be performed in both intermolecular and intramolecular variants to afford the desired bicyclic system.

Intermolecular Diels-Alder reactions often involve the cycloaddition of a substituted 1,3-cyclohexadiene (B119728) with a suitable dienophile. For instance, the reaction between a 5-substituted 1,3-cyclohexadiene and methacrolein, often catalyzed by a Lewis acid like ytterbium trichloride (B1173362), yields a bicyclo[2.2.2]octane aldehyde which can be further oxidized to the corresponding carboxylic acid. The use of stoichiometric amounts of Lewis acids can be necessary, particularly when the diene contains functional groups like amides that can coordinate to the catalyst.

Intramolecular Diels-Alder (IMDA) reactions have also proven to be a powerful tool. In one approach, 2-methoxyphenols are oxidized in the presence of various alcohols to generate masked o-benzoquinones in situ. These intermediates can then undergo an intramolecular [4+2] cycloaddition to furnish bicyclo[2.2.2]octenone derivatives with yields ranging from 32% to 80%. acs.orgacs.org For example, the oxidation of methyl vanillate (B8668496) in the presence of allyl alcohol leads to the formation of a masked o-benzoquinone that cyclizes to the corresponding bicyclo[2.2.2]octenone adduct in good yield. acs.org A domino retro-Diels-Alder/Diels-Alder sequence has also been developed, where masked o-benzoquinones are generated by pyrolysis and trapped with various dienophiles to produce bicyclo[2.2.2]octenone and bicyclo[2.2.2]octadienone derivatives in good to excellent yields. core.ac.uk

The stereoselectivity of the Diels-Alder reaction is a critical aspect. The use of chiral auxiliaries or catalysts can lead to the formation of enantiomerically enriched products. For example, the Diels-Alder reaction of 1,2-dihydropyridine derivatives with chiral dienophiles in the presence of Lewis acids like titanium tetrachloride, zirconium tetrachloride, or hafnium tetrachloride can produce 2-azabicyclo[2.2.2]octane derivatives with excellent diastereoselectivity. core.ac.uk

Diene/PrecursorDienophileConditionsProductYieldReference
5-Substituted 1,3-cyclohexadieneMethacroleinYtterbium trichloride (stoichiometric)Bicyclo[2.2.2]octane aldehydeNot specified
2-MethoxyphenolsVarious unsaturated alcoholsOxidative acetalization (in situ masked o-benzoquinone formation)Bicyclo[2.2.2]octenone derivatives38-80% acs.org
Methyl vanillateAllyl alcoholOxidation, intramolecular cycloadditionBicyclo[2.2.2]octenone adduct53-75% acs.org
Dimer of masked o-benzoquinoneN-PhenylmaleimidePyrolysis (220 °C)Bicyclo[2.2.2]octenone adduct90% core.ac.uk
1-Phenoxycarbonyl-1,2-dihydropyridineN-Acryloyl (1S)-2,10-camphorsultamTiCl4, ZrCl4, or HfCl4(1S,4R,7S)-2-Azabicyclo[2.2.2]octane derivativeGood core.ac.uk

Ring-Closing Metathesis Approaches

Ring-closing metathesis (RCM) has emerged as a powerful strategy for the construction of cyclic and bicyclic systems. nih.gov While direct synthesis of this compound via RCM is less commonly reported, the methodology is extensively used to create derivatives and more complex structures containing the bicyclo[2.2.2]octene core. nih.govrsc.org This approach typically involves the use of ruthenium-based catalysts, such as Grubbs first and second-generation catalysts. researchgate.netucl.ac.uk

For example, propellanes containing a bicyclo[2.2.2]octene unit have been synthesized using a sequence of Diels-Alder reaction, C-allylation, and subsequent RCM as the key steps. nih.gov The RCM of diallyl-substituted bicyclo[2.2.2]octene precursors, formed via a Diels-Alder reaction, can lead to the formation of spiro-cyclohexene bicyclo[2.2.2]octane derivatives. researchgate.net The choice of catalyst can be crucial; for instance, Grubbs first-generation catalyst (G-I) and second-generation catalyst (G-II) have been successfully employed in these transformations. rsc.org

PrecursorCatalystProduct TypeYieldReference
Diallyl bicyclo[2.2.2]octene derivativeGrubbs Catalyst (G-I)Propellane derivativeNot specified nih.gov
Diallyl bicyclic derivativeGrubbs Catalyst (G-I)Bicyclic spiro-cyclohexeneNot specified researchgate.net

Strategies for Bicyclo[2.2.2]octane-1-carboxylic Acids

The synthesis of bicyclo[2.2.2]octane-1-carboxylic acids, where the carboxyl group is at the bridgehead position, presents a unique synthetic challenge. One effective strategy involves the carbonation of a bridgehead organometallic intermediate. For instance, a bridgehead potassium silanide (B1217022) can be treated with carbon dioxide followed by acidic workup to yield the corresponding carboxylic acid. acs.org

Another approach is a metal-free tandem reaction that provides rapid access to a range of bicyclo[2.2.2]octane-1-carboxylates in good to excellent yields and with high enantioselectivities. rsc.org This method is noted for its mild and operationally simple conditions, making it suitable for larger-scale preparations. rsc.org Furthermore, domino Michael/Michael reactions mediated by diphenylprolinol silyl (B83357) ether have been used to synthesize bicyclo[2.2.2]octane derivatives with a quaternary bridgehead carbon with excellent diastereoselectivity. researchgate.net

Functionalization of the Bicyclo[2.2.2]octane Scaffold

Once the bicyclo[2.2.2]octane core is constructed, further functionalization is often necessary to introduce or modify the carboxylic acid group and to control the stereochemistry of the final product.

Carboxylic Acid Group Introduction and Modification

The carboxylic acid group can be introduced at various stages of the synthesis. As mentioned earlier, oxidation of a primary alcohol or an aldehyde on the bicyclo[2.2.2]octane ring is a common method. For instance, a bicyclo[2.2.2]octane aldehyde, synthesized via a Diels-Alder reaction, can be oxidized to the corresponding carboxylic acid.

Alternatively, the carboxylic acid functionality can be derived from a pre-existing functional group. For example, hydrolysis of a nitrile or an ester group on the bicyclic framework can yield the desired carboxylic acid. The hydrolysis of ester derivatives of bicyclo[2.2.2]octane-1,4-dicarboxylic acid has been shown to be an efficient route for laboratory-scale preparation.

Stereoselective Functionalization Techniques

Controlling the stereochemistry during the synthesis and functionalization of the bicyclo[2.2.2]octane scaffold is crucial for many applications. Stereoselective functionalization can be achieved through various methods.

One approach is the stereoselective functionalization of the double bond in bicyclo[2.2.2]octene precursors. For example, the stereoselective iodolactonization of an N-protected endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid can be used to introduce functionality with defined stereochemistry. mdpi.com This can be followed by reduction to achieve the desired saturated and functionalized bicyclo[2.2.2]octane derivative. mdpi.com

Enzymatic resolutions are another powerful tool for obtaining enantiomerically pure bicyclo[2.2.2]octane derivatives. For example, a racemic bicyclo[2.2.2]octene derivative can be resolved using enzymatic methods to yield the desired enantiopure compound, which can then be carried forward to the final product. researchgate.net

The use of chiral auxiliaries attached to the dienophile in Diels-Alder reactions is a well-established method for inducing stereoselectivity. As previously mentioned, chiral sultams have been used to direct the stereochemical outcome of the cycloaddition, leading to highly enantioenriched products. core.ac.uk

Synthesis of Aminothis compound Derivatives

The introduction of amino groups to the this compound framework creates chiral β-amino acids with highly constrained conformations. nih.gov These derivatives are valuable as precursors for bioactive compounds like enzyme inhibitors and antitumor agents, and as building blocks for foldamers and organo-catalysts. nih.govacs.org

A key derivative, 1-aminothis compound (ABOC), is a highly constrained bicyclic β-amino acid noted for its sterically hindered bridgehead primary amine. nih.govacs.org An asymmetric synthesis for both (S)-ABOC and (R)-ABOC has been developed. acs.org This method employs a Diels–Alder cycloaddition between a chiral dienophile and a diene, which, despite moderate endo/exo selectivity, achieves excellent facial selectivity (90%). acs.org The desired enantiomer is isolated after chromatographic separation and subsequent cleavage of the chiral auxiliary. acs.org

Other synthetic approaches target different isomers. Enantiopure trans-N-Boc-3-aminobicyclo[2.2.2]octane-2-carboxylic acids can be synthesized via a diastereoselective Diels-Alder reaction between 1,3-cyclohexadiene and a chiral β-nitroacrylate. sigmaaldrich.com This process yields major cycloadducts that are then transformed into the target amino acid derivatives. sigmaaldrich.com

Furthermore, a scalable protocol has been established for the synthesis of all four enantiomers of 2,3-diendo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid, 3-endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic acid, and their saturated analogues, cis- and trans-3-aminothis compound. nih.gov This method begins with the resolution of ethyl 2,3-diendo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate using O,O'-dibenzoyltartaric acid, followed by isomerization, hydrogenation, and hydrolysis to yield the various target compounds. nih.gov

Target CompoundKey Synthetic StrategyPrecursorsRef.
(S)- or (R)-1-Aminothis compound (ABOC)Asymmetric Diels-Alder cycloadditionChiral dienophile ((S)-1 or (R)-1) and diene (2) acs.org
trans-(2S,3S)- or (2R,3R)-N-Boc-3-aminothis compoundDiastereoselective Diels-Alder reaction1,3-cyclohexadiene and a chiral β-nitroacrylate sigmaaldrich.com
Enantiomers of cis- and trans-3-Aminothis compoundResolution via diastereomeric salt formation, followed by isomerization and hydrogenationRacemic ethyl 2,3-diendo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate and O,O'-dibenzoyltartaric acid nih.gov

Derivatization for Enhanced Functionality

The rigid bicyclo[2.2.2]octane scaffold is ideal for the precise three-dimensional positioning of functional groups, making its derivatives valuable in medicinal chemistry and materials science. Derivatization of the core structure is a key strategy for enhancing or introducing specific functions.

In medicinal chemistry, bicyclic fragments are increasingly used as non-classical bioisosteres for aromatic rings to improve the physicochemical properties of drug candidates. nih.gov For example, replacing a phenyl ring with a 2-oxabicyclo[2.2.2]octane core in the anticancer drug Imatinib led to increased water solubility, enhanced metabolic stability, and reduced lipophilicity. nih.govenamine.net This highlights how derivatization of the basic bicyclic structure can overcome issues in drug design. nih.gov

In materials science, derivatization is used to create molecular machines. Asymmetric rotators with a 1,4-bis(ethynyl)bicyclo[2.2.2]octane (BCO) core have been synthesized for use in crystalline arrays. nih.govbeilstein-journals.org The synthesis involves a saponification of an ester function to yield the carboxylic acid, which is then reacted with N,N-dimethylamine to prepare a tertiary amide, demonstrating functional group interconversion to build complex molecular systems. nih.govbeilstein-journals.org

Derivatives of aminothis compound have also been developed as efficient organo-catalysts. nih.govacs.org For instance, the double reductive condensation of a diamino bicyclooctane derivative (DABO) with various aldehydes has been used to build new chiral ligands effective in copper-catalyzed asymmetric Henry reactions. nih.govacs.org

Novel Synthetic Routes and Methodological Innovations

Recent advancements in the synthesis of this compound and its derivatives have focused on improving efficiency, stereochemical control, and operational simplicity.

Asymmetric Synthesis Strategies

Asymmetric synthesis is crucial for producing enantiomerically pure bicyclo[2.2.2]octane derivatives, which are important as chiral building blocks. nih.gov Several strategies are employed to achieve high levels of stereocontrol.

One primary method is the Diels-Alder reaction using chiral auxiliaries . The synthesis of (S)-ABOC utilizes a chiral dienophile to achieve excellent facial selectivity in the key cycloaddition step. acs.org Similarly, enantiopure trans-N-Boc-3-aminobicyclo[2.2.2]octane-2-carboxylic acids are accessed through a diastereoselective Diels-Alder reaction where a chiral β-nitroacrylate acts as the dienophile. sigmaaldrich.com

Resolution of racemates is another effective technique. The synthesis of enantiopure cis- and trans-3-aminothis compound was achieved through the resolution of a racemic ester intermediate via diastereomeric salt formation with a chiral resolving agent. nih.gov

Asymmetric organocatalysis represents a more modern approach. A tandem reaction has been developed for the rapid synthesis of bicyclo[2.2.2]octane-1-carboxylates in high yields and with excellent enantioselectivities under metal-free conditions. researchgate.net Another organocatalytic method involves a two-step, one-pot sequence comprising a Mukaiyama Michael reaction and an intramolecular Michael reaction to produce bicyclo[2.2.2]octanone derivatives as single isomers in nearly optically pure form. researchgate.net

One-Pot Preparations

One-pot procedures offer significant advantages by reducing the need for intermediate purification steps, saving time and resources. A convenient one-pot preparation of dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate, a key intermediate for an adenosine (B11128) A1 receptor antagonist, has been reported. acs.orgacs.org Furthermore, a two-step, one-pot reaction catalyzed by diphenylprolinol silyl ether has been developed for the synthesis of bicyclo[2.2.2]octanone derivatives. researchgate.net This process involves a sequential Mukaiyama Michael reaction and an intramolecular Michael reaction. researchgate.net In the synthesis of asymmetric molecular rotors, the saponification of an ester and the deprotection of a carbinol group were achieved in a single step to produce a carboxylic acid derivative. nih.govbeilstein-journals.org

Iodocyclization Techniques for Related Scaffolds

Iodocyclization has emerged as a key technique for synthesizing related bridged heterocyclic scaffolds that act as bioisosteres for aromatic rings. nih.govresearchgate.net The synthesis of the 2-oxabicyclo[2.2.2]octane scaffold, a saturated bioisostere of the phenyl ring with improved physicochemical properties, relies on the iodocyclization of cyclohexane-containing alkenyl alcohols using molecular iodine. nih.govenamine.net This strategy has been successfully applied to create analogs of drugs like Imatinib and Vorinostat. enamine.net The same principle has been extended to the synthesis of nitrogen-containing scaffolds, such as 2-azabicyclo[2.2.2]octanes. nih.govresearchgate.net This methodology enhances the diversity of available saturated scaffolds for applications in drug discovery. enamine.net

ScaffoldKey TechniquePrecursor TypeApplicationRef.
2-Oxabicyclo[2.2.2]octaneIodocyclizationCyclohexane-containing alkenyl alcoholsPhenyl ring bioisostere in drug design researchgate.net, nih.gov
2-Azabicyclo[2.2.2]octaneIodocyclizationN-containing cyclohexane (B81311) alkenyl precursorsBioisostere development researchgate.net, nih.gov

Advanced Spectroscopic and Structural Elucidation of Bicyclo 2.2.2 Octane 2 Carboxylic Acid Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistrycdnsciencepub.comnih.gov

NMR spectroscopy is a cornerstone technique for the structural elucidation of bicyclo[2.2.2]octane derivatives, offering detailed insights into their molecular connectivity and stereochemistry. The rigid skeleton allows for the examination of through-bond and through-space interactions that manifest as predictable shielding and coupling patterns in both proton and carbon spectra. cdnsciencepub.commdpi.com

The ¹H NMR spectra of bicyclo[2.2.2]octane-2-carboxylic acid analogues are characterized by signals corresponding to the bridgehead, methylene (B1212753), and substituent protons. The chemical shifts (δ) and coupling constants (³J(H,H)) are highly dependent on the proton's environment and its dihedral angle with respect to neighboring protons, which is crucial for determining the relative configuration of the molecule. mdpi.com

In one derivative, 1,3-dimethyl-5-oxothis compound, the proton signals are well-resolved, with the methyl groups appearing as a singlet at 1.05 ppm and a doublet at 1.15 ppm. The complex multiplet region from 1.35 to 2.32 ppm corresponds to the eight bicyclic framework protons, while a diagnostic downfield doublet of doublets at 2.81 ppm is assigned to one of the protons adjacent to the ketone. orgsyn.org The broad singlet observed at 11.2 ppm is characteristic of the carboxylic acid proton. orgsyn.org

For amino-substituted analogues, such as cis-3-aminothis compound, the protons on the bicyclic frame appear as a multiplet between 1.39 and 1.75 ppm. mdpi.com The protons at positions H-2 and H-3, which are adjacent to the substituents, are observed at 2.34 ppm and 3.90 ppm, respectively, with their coupling constant (J = 6.1 Hz) providing information about their cis relationship. mdpi.com

Interactive Table: ¹H NMR Chemical Shifts (δ, ppm) for Selected this compound Analogues

CompoundH-1, H-4 (Bridgehead)H-2, H-3Other Framework ProtonsSubstituent ProtonsReference
1,3-Dimethyl-5-oxothis compound2.32 (m, 1H)-1.35-2.15 (m, 8H)1.05 (s, 3H, Me), 1.15 (d, 3H, Me), 2.81 (dd, 1H, H-6), 11.2 (s, 1H, COOH) orgsyn.org
cis-3-Aminothis compound1.87-2.11 (m, 2H)2.34 (d, 1H, H-2), 3.90 (d, 1H, H-3)1.39-1.75 (m, 8H)- mdpi.com
Ethyl 3-endo-amino-bicyclo[2.2.2]oct-5-ene-2-exo-carboxylate HCl2.82-2.91 (m, 2H)2.28-2.32 (m, 1H, H-2), 3.64 (t, 1H, H-3)0.98-1.38 (m, 4H)1.18-1.26 (t, 3H, CH₃), 4.18-4.23 (m, 2H, OCH₂), 6.18-6.53 (m, 2H, vinyl), 7.95 (bs, 3H, NH₃⁺) mdpi.com

¹³C NMR spectroscopy is a powerful tool for defining the carbon skeleton of bicyclo[2.2.2]octane derivatives. cdnsciencepub.com The chemical shifts are sensitive to stereochemical features, such as the orientation of substituents, which can cause shielding (upfield shift) or deshielding (downfield shift) effects on nearby carbons. cdnsciencepub.comacs.org These effects, termed γ and δ effects, are useful for stereochemical assignments. cdnsciencepub.com

For 1,3-dimethyl-5-oxothis compound, the spectrum shows distinct signals for the carbonyl carbons of the ketone (214.1 ppm) and the carboxylic acid (174.8 ppm). orgsyn.org The quaternary carbon at C-3 appears at 35.7 ppm, while the methyl carbons are observed at 17.4 ppm and 23.7 ppm. orgsyn.org The remaining framework carbons resonate between 17.3 and 54.5 ppm. orgsyn.org

In the case of cis-3-aminothis compound, the carboxyl carbon resonates at 180.9 ppm. The carbons bearing the amino and carboxyl groups (C-2 and C-3) are found at 51.0 ppm and 52.9 ppm, respectively. mdpi.com The bridgehead carbons (C-1 and C-4) and the methylene carbons of the bridges appear in the range of 18.4 to 29.2 ppm. mdpi.com Studies on a wide range of bicyclo[2.2.2]octane derivatives have established a comprehensive dataset for predicting and confirming structures based on these spectroscopic trends. cdnsciencepub.com

Interactive Table: ¹³C NMR Chemical Shifts (δ, ppm) for Selected this compound Analogues

CompoundC=O (Carboxyl)C=O (Ketone)C-2, C-3Bridgehead CarbonsMethylene CarbonsSubstituent CarbonsReference
1,3-Dimethyl-5-oxothis compound174.8214.147.9 (C-2), 35.7 (C-3, quat.)54.5 (C-1), 31.8 (C-4)17.3, 33.9, 44.917.4 (q), 23.7 (q), 50.9 (q) orgsyn.org
cis-3-Aminothis compound180.9-51.0 (C-2), 52.9 (C-3)28.1, 29.218.4, 20.9, 24.2, 25.5- mdpi.com
3-endo-Aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic acid173.9-49.9 (C-2), 52.0 (C-3)33.3, 33.620.0, 23.2130.9, 136.8 (vinyl) mdpi.com

X-ray Crystallography for Solid-State Conformation and Chiralitycdnsciencepub.comresearchgate.net

X-ray crystallography provides definitive proof of molecular structure, including absolute stereochemistry, bond lengths, bond angles, and solid-state conformation. nih.govresearchgate.net For derivatives of this compound, this technique is invaluable for understanding the subtle conformational distortions and intermolecular interactions that govern their crystal packing.

The bicyclo[2.2.2]octane framework is characterized by its high degree of rigidity, though it possesses some flexibility, allowing for a twisting motion about the bridgehead-bridgehead axis. oup.com This twisting relieves steric strain between substituents. In the crystal structure of (±)-trans-3-benzoylthis compound, the rigid bicyclic core shows significant twisting in all three of its ethylene (B1197577) bridges due to steric interactions. nih.gov The torsion angles, which measure the degree of twist along the C1-C4 axis, are 13.14°, 13.14°, and 9.37°. nih.gov These values indicate a noticeable deviation from an ideal, untwisted D₃h symmetry, which is often assumed for the parent hydrocarbon. nih.govoup.com The carboxyl group itself is oriented with a C2-C9-O2-O3 torsion angle of 18.76°. nih.gov

The carboxylic acid functional group is a strong hydrogen bond donor and acceptor, playing a dominant role in the crystal packing of these molecules. A common and highly stable motif is the formation of centrosymmetric dimers, where two carboxylic acid groups interact via a pair of O-H···O hydrogen bonds. nih.gov

In the crystal structure of (±)-trans-3-benzoylthis compound, the molecules form these classic hydrogen-bonded dimers. nih.gov The distance between the oxygen atoms (O···O) in this network is 2.6513 Å, with a nearly linear O-H···O angle of 178°, indicative of a strong hydrogen bond. nih.gov In other analogues, such as methyl {[(2-carboxybicyclo[2.2.2]octan-1-yl)ammonio]methyl}phosphonate, both intramolecular N-H···O and intermolecular O-H···O hydrogen bonds are observed, creating layered structures in the crystal lattice. nih.gov Similarly, co-crystals of 1,4-diazoniabicyclo[2.2.2]octane with benzoate (B1203000) anions are organized by N-H···O hydrogen bonds that link the components into trimeric units. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identificationnih.govacs.org

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound and its analogues, the IR spectrum is dominated by absorptions from the carboxylic acid group and the C-H bonds of the aliphatic framework.

The most characteristic feature is the strong absorption band of the carbonyl (C=O) stretch of the carboxylic acid, which typically appears in the region of 1700-1730 cm⁻¹. For 1,3-dimethyl-5-oxothis compound, two strong bands are noted in this region: one at 1725 cm⁻¹ and another at 1705 cm⁻¹, likely corresponding to the ketone and carboxylic acid carbonyls, respectively. orgsyn.org Another key feature is the very broad O-H stretching band of the hydrogen-bonded carboxylic acid dimer, which typically spans from 2500 to 3500 cm⁻¹. orgsyn.org The C-H stretching vibrations of the sp³-hybridized carbons in the bicyclic skeleton are observed just below 3000 cm⁻¹. orgsyn.orgnist.gov

Interactive Table: Characteristic IR Absorption Frequencies (cm⁻¹) for Bicyclo[2.2.2]octane Derivatives

Functional GroupAbsorption Range (cm⁻¹)Example CompoundObserved Frequency (cm⁻¹)Reference
O-H Stretch (Carboxylic Acid)2500-3500 (broad)1,3-Dimethyl-5-oxothis compound3480 (m), 2920 (s) orgsyn.org
C-H Stretch (Aliphatic)2850-3000Bicyclo[2.2.2]octane (parent)~2860-2940 nist.gov
C=O Stretch (Carboxylic Acid)1700-17251,3-Dimethyl-5-oxothis compound1705 (s) orgsyn.org
C=O Stretch (Ketone)1715-17301,3-Dimethyl-5-oxothis compound1725 (s) orgsyn.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry serves as a fundamental technique for the determination of the molecular weight and for gaining insight into the structural characteristics of this compound and its analogues through the analysis of their fragmentation patterns. The rigid bicyclic framework of these compounds imparts a distinct behavior under electron ionization (EI), often leading to characteristic fragmentation pathways that are invaluable for their identification.

High-resolution mass spectrometry (HRMS) is particularly crucial for confirming the elemental composition and molecular weight of bicyclo[2.2.2]octane derivatives with a high degree of accuracy.

For analytical purposes, such as in gas chromatography-mass spectrometry (GC-MS), this compound is often derivatized to its methyl ester, methyl bicyclo[2.2.2]octane-2-carboxylate. This enhances its volatility and provides characteristic fragmentation patterns for identification. The electron ionization mass spectrum of methyl bicyclo[2.2.2]octane-2-carboxylate exhibits a discernible, albeit small, molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 168. A significant fragmentation pathway involves the loss of methanol (B129727) (CH₃OH, 32 Da), resulting in the base peak at m/z 136. plymouth.ac.uk

In contrast, the isomeric methyl bicyclo[2.2.2]octane-1-carboxylate shows a different fragmentation pattern, which allows for the clear differentiation of the two isomers. Its mass spectrum is characterized by a strong ion at m/z 136, corresponding to the loss of a methoxycarbonyl group with a hydrogen transfer (an M-60 fragmentation), and a base peak at m/z 81. plymouth.ac.uk The fragmentation of the unsubstituted bicyclo[2.2.2]octane core often proceeds via a retro-Diels-Alder reaction, a characteristic fragmentation for such bicyclic systems.

The mass spectrometric behavior of other functionalized analogues provides further insight. For instance, the EI-MS of 1,3-dimethyl-5-oxothis compound shows a molecular ion peak at m/z 196 (40% relative intensity), with major fragment ions observed at m/z 110 (100% relative intensity) and m/z 95 (45% relative intensity). In another example, 4-(methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid, a dicarboxylic acid monoester derivative, displays a protonated molecular ion ([M+H]⁺) at m/z 213 in electrospray ionization mass spectrometry. chemicalbook.com

The analysis of the hydrocarbon skeleton itself, such as in 2-ethylbicyclo[2.2.2]octane, reveals fragmentation dominated by the loss of the ethyl group (M-29), leading to an intense base peak at m/z 109. scispace.com This highlights the influence of substituents on the fragmentation pathways of the bicyclic system.

The following interactive table summarizes the key mass spectral data for methyl bicyclo[2.2.2]octane-2-carboxylate and its 1-carboxylate isomer, illustrating the distinct fragmentation patterns that allow for their differentiation.

Interactive Data Table: Mass Spectrometric Fragmentation of Methyl Bicyclo[2.2.2]octane-carboxylate Isomers

CompoundMolecular Ion (M⁺) (m/z)Base Peak (m/z)Key Fragment Ions (m/z) and Proposed Losses
Methyl bicyclo[2.2.2]octane-2-carboxylate168 (low intensity)136136 ([M-CH₃OH]⁺)
Methyl bicyclo[2.2.2]octane-1-carboxylate16881136 ([M-CH₃OH]⁺), [M-60]⁺ (loss of methoxycarbonyl with H transfer)

Theoretical and Computational Studies on Bicyclo 2.2.2 Octane 2 Carboxylic Acid Systems

Molecular Mechanics (MM) Calculations for Conformational Analysis and Stability

Molecular mechanics (MM) calculations are a cornerstone for analyzing the conformational preferences and thermodynamic stability of bicyclic systems like bicyclo[2.2.2]octane-2-carboxylic acid. The parent bicyclo[2.2.2]octane skeleton is characterized by a rigid, cage-like structure. Spectroscopic data and molecular mechanics calculations indicate that while the parent hydrocarbon has high D3h symmetry, it possesses a large amplitude twisting motion. cdnsciencepub.com The introduction of a carboxylic acid group at the C-2 position reduces this symmetry and introduces new conformational possibilities related to the orientation of the carboxyl group.

A detailed conformational analysis combining 1H-NMR spectroscopy and molecular-mechanics computations has been effectively used for related bicyclic alkaloid analogs, revealing that different diastereoisomers can display distinctly different conformational preferences. lookchem.com For bicyclo[2.2.2]octane derivatives, the strain energy is notably lower than in more constrained systems like bicyclo[2.2.1]heptanes, which influences the energetic landscape of different conformers. cdnsciencepub.com MM calculations, alongside ab initio methods, have been employed to study the conformations of related structures, such as 2,5-dioxybicyclo[2.2.2]octane-3,6-diones, providing a basis for understanding the steric and electronic interactions that govern the most stable geometries. acs.org The stability of the bicyclic framework itself is significant, making it a valuable scaffold in the design of constrained molecules like foldamers and catalysts. acs.orgresearchgate.net

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for elucidating the electronic properties of this compound. These calculations provide a detailed picture of electron distribution, molecular orbitals, and reactivity. DFT studies at levels like B3LYP/6-311++G(d,p) have been extensively used to model related systems, such as 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids, to determine their energies and acidities. nih.govnih.gov

The electronic properties of the bicyclo[2.2.2]octane core are fundamental to its chemical behavior. DFT calculations on the active isomers of bicyclo[2.2.2]octane reveal how electron density, which is a fundamental property, can be used to describe the excited states of these molecules. rroij.com The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, calculated via DFT, are key indicators of chemical reactivity and electronic transitions. For the related bicyclo[3.2.1]octane and bicyclo[2.2.2]octane isomers, DFT calculations have been used to evaluate relative stabilities and thermochemical properties, providing insights into their potential as precursors in medicinal chemistry. rroij.com

Furthermore, quantum chemical modeling has been used to predict pKa values from gas-phase ab initio calculations, showing a strong correlation between specific bond distances and acidity for series of electronic congeners, including bicyclo[2.2.2]octane carboxylic acids. researchoutreach.org Hybrid QM/MM simulations that incorporate explicit solvent molecules can improve the accuracy of predictions, for instance, in matching calculated enantiomeric excess with experimental data for catalytic reactions involving bicyclic scaffolds.

Table 1: Calculated Thermochemical Data for Bicyclo[2.2.2]octane Isomers (Iso-I)

Basis SetRelative Energy (kcal/mol)Total Energy (Hartree)
6-31G(d)-0.66-312.3877427
6-31G(d,p)-0.31-312.4064165
6-311G(d)-0.11-312.4458469
6-311+G(d,p)0.038-312.463782

This table is adapted from a DFT study on bridgehead isomers and illustrates the influence of the basis set on calculated energies. rroij.com The data pertains to the parent bicyclo[2.2.2]octane system (Iso-I). rroij.com

Studies on Substituent Effects and Inductive Effects

The rigid bicyclo[2.2.2]octane framework is a classic system for studying the transmission of non-conjugative electronic effects. Unlike aromatic systems where resonance effects are prominent, substituent effects in this saturated scaffold are transmitted primarily through bonds (inductive effect) and through space (field effect).

Studies on 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids have been pivotal in defining inductive substituent constants (σI). nih.govnih.govacs.org The acidity (pKa) of the carboxylic acid is highly sensitive to the nature of the substituent at the 4-position. Electron-withdrawing groups increase acidity, while electron-donating groups decrease it. libretexts.org The magnitude of this effect is comparable to that observed in meta- and para-substituted benzoic acids, even though resonance is absent. caltech.edu

Quantum chemical calculations have confirmed that the substituent effect on the acidity of these compounds is significant. nih.gov For instance, the effect in the anion of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acid is calculated to be eight times greater than in the neutral acid molecule. nih.gov DFT calculations show that the acidities of 4-substituted bicyclooctane acids are linearly dependent on the C-X bond dipoles, which is characteristic of a field effect. researchgate.net The transmission of these effects is highly additive but depends on the specific substituents involved. nih.gov The application of a charge of the substituent active region (cSAR) concept has shown that interactions in 1-X-substituted bicyclooctane derivatives are transmitted through bonds, supporting the inductive model. nih.gov

Table 2: Experimental pKa Values for 4-Substituted Bicyclo[2.2.2]octane-1-carboxylic Acids

Substituent (X)Apparent pKa (in 50% ethanol-water)
H6.74
OH6.55
COOC2H56.27
Br6.18
CN6.03

This table presents data from seminal studies on the reactivities of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids, demonstrating the influence of substituents on acidity. caltech.eduacs.org

Computational Modeling of Chiral Recognition and Enantioseparation

Computational modeling is a valuable tool for understanding the mechanisms of chiral recognition and for predicting the outcomes of enantioseparations involving derivatives of this compound. The rigid, well-defined stereochemistry of the bicyclic scaffold makes its derivatives excellent candidates for such studies.

Enantiomeric separation of bicyclo[2.2.2]octane-based amino-carboxylic acids has been successfully achieved using high-performance liquid chromatography (HPLC) on various chiral stationary phases (CSPs), such as those based on macrocyclic glycopeptides. nih.govscispace.com Computational modeling can help elucidate the multiple intermolecular interactions—including hydrogen bonding, ionic interactions, and hydrophobic interactions—between the analyte and the chiral selector that lead to separation. scispace.com

For example, in the enantioseparation of bicyclo[2.2.2]octane-based 3-amino-2-carboxylic acids on zwitterionic CSPs, thermodynamic parameters were calculated from experimental data to understand the driving forces of separation. researchgate.net These studies revealed that separations could be either enthalpically or entropically driven depending on the conditions. nih.gov Molecular dynamics simulations have also been used to study the binding of this compound fragments to biological targets, such as the influenza polymerase PB2, providing a detailed view of the binding modes and key interactions like hydrogen bonds and π–π stacking. mdpi.com Such computational insights are critical for the rational design of chiral catalysts and for developing efficient enantioseparation methods. acs.orgresearchgate.net

Applications of Bicyclo 2.2.2 Octane 2 Carboxylic Acid in Advanced Chemical Sciences

Medicinal Chemistry and Drug Discovery

The bicyclo[2.2.2]octane (BCO) framework is a key structural element in a multitude of biologically active natural and synthetic compounds. nih.govacs.org Its utility in medicinal chemistry stems from its unique, conformationally constrained three-dimensional shape, which allows for precise spatial orientation of functional groups. nih.govsmolecule.com This rigid structure serves as an important template in asymmetric synthesis and as a foundational scaffold for developing new generations of bioactive molecules. nih.gov

Scaffold Design for Novel Pharmaceuticals

The BCO structure is employed as a versatile scaffold for the development of new drugs. smolecule.com Its inherent rigidity provides a stable platform for the attachment of various functional groups, allowing chemists to create molecules with highly controlled three-dimensional arrangements. nih.gov The carboxylic acid moiety present in bicyclo[2.2.2]octane-2-carboxylic acid is particularly important, as it can be readily modified to introduce diverse functionalities, potentially leading to compounds with a wide range of biological activities. smolecule.com The constrained nature of the bicyclic system significantly reduces the conformational freedom of resulting molecules, which can be advantageous for achieving high-affinity binding to biological targets. nih.govacs.org

Mimicry of Natural Products and Biological Molecules

Derivatives of this compound are effective structural mimics for naturally occurring molecules like amino acids and peptides. smolecule.com The rigid BCO core can imitate secondary protein structures such as α-helices or β-sheets, a strategy used to enhance the metabolic stability of peptide-based drugs. smolecule.com For instance, 1-aminothis compound (ABOC), a derivative, is a highly constrained bicyclic β-amino acid that has been successfully incorporated into oligomers to stabilize specific folded structures. nih.govresearchgate.net This ability to mimic biological structures makes the BCO scaffold a subject of interest for designing molecules that can modulate biological pathways. smolecule.com

Development of Bioactive Compounds (e.g., Antibiotics, Enzyme Inhibitors, Antitumor Agents)

The BCO scaffold is a precursor for a variety of potent bioactive compounds, including antibiotics, enzyme inhibitors, and antitumor agents. nih.govacs.orgscilit.com An exemplary case is the development of AA-115/APG-115, a spirooxindole-based compound incorporating a bicyclo[2.2.2]octane-1-carboxylic acid moiety. nih.govacs.org This molecule is a powerful and orally active inhibitor of the Murine Double Minute 2 (MDM2) protein, a key negative regulator of the p53 tumor suppressor. nih.govresearchgate.net By blocking the MDM2-p53 interaction, AA-115/APG-115 can restore p53's tumor-suppressing function and is currently in clinical trials for cancer treatment. nih.govacs.orgresearchgate.net

Table 1: Examples of Bioactive Compounds Incorporating the Bicyclo[2.2.2]octane Scaffold

Compound Name/ClassBiological TargetTherapeutic AreaKey Findings
AA-115/APG-115MDM2-p53 InteractionOncologyPotent inhibitor with high binding affinity (Ki < 1 nM); currently in clinical trials. nih.govacs.orgresearchgate.net
Pimodivir (VX-787) AnaloguesInfluenza Polymerase PB2Infectious Disease (Antiviral)The this compound fragment is a key component for binding to the target protein. smolecule.comnih.gov
Diacylglycerol Acyltransferase-1 (DGAT-1) InhibitorsDGAT-1Metabolic DiseasesReplacing a cyclohexane (B81311) ring with a BCO system led to superior pharmacokinetic properties. pharmablock.com
2-amino-bicyclo[2.2.2]octane-2-carboxylic acidAmino Acid TransportersNeurologySelectively disturbs levels of neutral amino acids in the cerebral cortex. mdpi.com

Role as a Chiral Fragment in Drug Design (e.g., Antiviral Drugs)

The inherent chirality and rigidity of the bicyclo[2.2.2]octane framework make it an excellent template for asymmetric synthesis. nih.gov Derivatives such as 1-aminothis compound (ABOC) possess a chiral center within the constrained bicyclic structure, which is valuable in creating stereospecific drugs. nih.gov This has been applied in the development of antiviral agents. Dihydroxylated derivatives of 4-aminobicyclo[2.2.2]octane-1-carboxylic acid have served as scaffolds for antiviral compounds. mdpi.com Furthermore, a fragment derived from the BCO structure, trans-3-amino-BCOA ethyl ester, is a critical component of pimodivir, an inhibitor of the influenza A virus PB2 protein. smolecule.comnih.gov The unique three-dimensional features of spirooxindoles containing the BCO skeleton have also been identified as privileged structures for antiviral drug development. acs.org

Bioisosteric Replacements of Aromatic Rings

Table 2: Physicochemical Property Comparison of Phenyl vs. Bicyclo[2.2.2]octane Bioisosteres

Propertypara-Methyl Benzoic AcidBicyclo[2.2.2]octane-4-carboxylic acid2-Oxabicyclo[2.2.2]octane-4-carboxylic acid
pKa 4.5 nih.gov5.6 nih.gov4.4 nih.gov
Structure AromaticSaturated BicyclicSaturated Oxabicyclic
Observation The acidity is reduced when the phenyl ring is replaced by the BCO core. nih.govThe incorporation of an oxygen atom into the BCO scaffold restores the acidity to a level similar to the aromatic acid. nih.gov

Interactions with Protein Targets and Biological Pathways

The well-defined, rigid three-dimensional geometry of the BCO scaffold allows for highly specific interactions with biological macromolecules. smolecule.com This structural feature is crucial for designing drugs that can fit precisely into the active sites of enzymes or the binding pockets of receptors. smolecule.com As seen with the MDM2 inhibitor AA-115/APG-115, the BCO moiety can be a key component that orients other functional groups for optimal binding, in this case disrupting the critical MDM2-p53 protein-protein interaction. acs.org In other instances, BCO-containing molecules like 2-amino-bicyclo[2.2.2]octane-2-carboxylic acid have been shown to selectively interfere with amino acid transport systems in the brain. mdpi.com By acting as mimics of peptides, BCO derivatives can influence biological pathways through these specific protein interactions. smolecule.com

Materials Science and Polymer Chemistry

The inherent rigidity of the bicyclo[2.2.2]octane framework is a key attribute for its application in materials science. This structural feature is leveraged to create polymers and materials with specific, predictable, and enhanced physical properties.

This compound and its related diacid derivatives are utilized as specialty monomers in polymer synthesis. google.com The incorporation of this bulky and rigid bicyclic unit into a polymer backbone can significantly alter the properties of the resulting material. smolecule.com For instance, it can be integrated into polymers to improve their thermal stability and rigidity. smolecule.com Functionalized derivatives of the core structure can also act as crosslinkers, further enhancing the durability and structural integrity of polymeric materials.

The rigid bicyclic structure is a promising candidate for the development of new materials where specific mechanical characteristics are required. smolecule.com By introducing the bicyclo[2.2.2]octane moiety, chemists can design polymers with controlled stiffness and resistance to deformation. This makes it a subject of investigation for creating advanced materials for specialized applications where performance under mechanical stress is critical. smolecule.com

Asymmetric Catalysis and Organocatalysis

The bicyclo[2.2.2]octane scaffold is a valuable template for asymmetric synthesis. acs.orgnih.gov Its derivatives have been successfully employed to create chiral catalysts that can control the stereochemical outcome of chemical reactions with high precision.

Derivatives of this compound, such as 1-aminothis compound (ABOC), serve as highly constrained chiral scaffolds. acs.org The rigid structure drastically reduces conformational freedom, which is a desirable trait in catalyst design. acs.orgnih.gov This rigidity, combined with the chirality of the molecule, allows for the creation of well-defined catalytic environments.

For example, the derivative 1,2-diaminobicyclo[2.2.2]octane (DABO) has been used to build new chiral ligands. These ligands have demonstrated efficiency in copper-catalyzed asymmetric Henry reactions, a fundamental carbon-carbon bond-forming reaction. acs.orgnih.gov Similarly, the related scaffold, cis-2,5-diaminobicyclo[2.2.2]octane, has been used to generate "salen" ligands that form predictable and effective metal complexes for asymmetric synthesis. acs.org

The amino acid derivative, 1-aminothis compound (ABOC), has been incorporated into short peptide sequences to create effective organocatalysts. nih.gov These peptide-based catalysts have shown high efficacy in promoting asymmetric reactions.

In one notable application, ABOC-containing tripeptides were used to catalyze asymmetric aldol reactions, yielding the desired products with high enantioselectivity. nih.gov Research has shown that the catalytic properties of these peptides are highly dependent on the amino acid sequence and, crucially, on the absolute configuration of the ABOC residue itself. researchgate.net The bicyclic amino acid has been shown to induce a β-turn secondary structure when placed in a tripeptide, which is a key element in its catalytic function. nih.gov

Table 1: Performance of ABOC-Based Peptide Catalysts in Asymmetric Aldol Reactions
Catalyst TypeReactionEnantiomeric Excess (ee)Key Finding
ABOC-derived tripeptidesAsymmetric Aldol Reaction>90%High enantioselectivity achieved. smolecule.com
N-pyrrolidine-based α/β-peptides with ABOCAsymmetric Aldol ReactionVariableCatalytic properties depend on amino acid sequence and ABOC configuration. researchgate.netgoogle.com
Tripeptides with central ABOC residueAsymmetric Aldol ReactionHighThe bicyclic residue induces a catalytically active β-turn structure. nih.gov

Foldamer Science and Supramolecular Chemistry

Foldamers are artificial molecules designed to mimic the structure-forming capabilities of natural biopolymers like proteins and nucleic acids. The conformationally constrained nature of bicyclo[2.2.2]octane derivatives makes them excellent building blocks for this purpose.

The derivative 1-aminothis compound (ABOC) has been successfully incorporated into oligomers to stabilize specific, well-defined secondary structures. acs.orgnih.gov Its high bulkiness and reduced conformational freedom strongly influence the spatial orientation of adjacent functional groups and building blocks. acs.orgnih.gov This has enabled the design of various stable helical structures in peptides and peptidomimetics, including 11/9, 18/16, and 12/10-helices. acs.org Furthermore, ABOC has been shown to be compatible with and capable of stabilizing the canonical oligourea helix. nih.gov The ability of the ABOC unit to induce reverse turns in peptides is a central aspect of its utility in controlling the folding of these synthetic oligomers. researchgate.net

Stabilization of Original Structures in Foldamers

Foldamers are synthetic oligomers that adopt specific, well-defined secondary structures, mimicking biological macromolecules like proteins. The rational design of foldamers with predictable conformations is a major goal in supramolecular chemistry and materials science. The conformationally constrained scaffold of bicyclo[2.2.2]octane is a key structural element for this purpose. acs.orgnih.gov

Derivatives of this compound, such as 1-aminothis compound (ABOC), have been successfully incorporated into oligomers to stabilize novel structures in foldamer science. acs.orgnih.gov The high rigidity of the bicyclo[2.2.2]octane framework drastically reduces the conformational freedom of the molecule. acs.orgnih.gov This inherent structural constraint, coupled with the steric bulk of the bicyclic system, strongly influences the spatial orientation of appended functional groups and dictates the conformation of adjacent building blocks within an oligomeric chain. acs.orgnih.gov

In the context of α,β-hybrid peptides, which are composed of alternating α- and β-amino acid residues, the inclusion of the (S)-1-aminothis compound ((S)-ABOC) residue has been shown to have a high propensity for inducing helical structures. iucr.org For instance, a tetrapeptide containing two (S)-ABOC residues was observed to fold into a right-handed mixed 11/9 helix, a structure stabilized by a network of intramolecular hydrogen bonds. iucr.org Shorter oligomers with this bicyclic residue tend to adopt an 11/9 helix, while longer oligomers favor an 18/16 helix in solution. iucr.org This demonstrates the powerful structure-directing influence of the bicyclo[2.2.2]octane core.

Oligomer and Oligourea Helix Stabilization

The stabilizing effect of the bicyclo[2.2.2]octane scaffold extends to other types of foldamers, notably oligoureas. Oligoureas are a class of foldamers that are known to form stable helical structures, often referred to as 2.5-helices. These structures are of interest for their potential applications in medicinal chemistry and materials science.

Research has shown that bicyclic residues derived from this compound are fully compatible with the canonical oligourea helix. acs.orgnih.gov The incorporation of these rigid bicyclic units into an oligourea backbone serves to stabilize the helical conformation. acs.orgnih.gov This is a significant finding, as very few cyclic β-amino acids have been successfully integrated into oligoureas without disrupting the helical structure. acs.orgnih.gov The ability of the bicyclo[2.2.2]octane framework to pre-organize the polymer chain into a helical fold is a direct consequence of its rigid and well-defined geometry.

Furthermore, studies on chimeric oligomers, where oligourea segments are joined to α-peptides, have demonstrated that the oligourea portion can act as a nucleating agent, inducing and stabilizing an α-helical conformation in the peptide segment. nih.gov This highlights the potent helix-promoting properties of foldamers that incorporate rigid structural motifs like the bicyclo[2.2.2]octane system.

Analytical Chemistry and Chiral Separations

The separation of enantiomers, which are non-superimposable mirror images of a chiral molecule, is a critical task in pharmaceutical development and chemical synthesis. The bicyclo[2.2.2]octane framework, when appropriately substituted, can create chiral molecules. The development of effective analytical methods for the separation and purification of these enantiomers is therefore essential.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers. The direct separation of bicyclo[2.2.2]octane-based amino-carboxylic acid enantiomers has been successfully achieved using HPLC with chiral stationary phases (CSPs). nih.gov

The separation is typically performed under various modes, including reversed-phase, polar organic, and polar ionic modes. nih.gov The composition of the mobile phase, including the use of acid and base modifiers, plays a crucial role in achieving optimal separation. nih.govresearchgate.net The temperature at which the separation is conducted also has a significant effect on the retention and selectivity, and studies are often performed over a range of temperatures to understand the thermodynamic parameters of the chiral recognition process. nih.govresearchgate.net It has been observed that for these types of separations, the process is often enthalpically driven in reversed-phase and polar organic modes, while entropically driven separations can occur under polar-ionic conditions. nih.gov

Chiral Stationary Phases (CSPs) in Stereoisomer Resolution

The key to successful enantiomeric separation by HPLC lies in the use of Chiral Stationary Phases (CSPs). These are materials packed into the HPLC column that are themselves chiral and can therefore interact differently with the two enantiomers of an analyte.

For the resolution of bicyclo[2.2.2]octane-based amino-carboxylic acids, several types of CSPs have proven effective. Macrocyclic glycopeptide-based CSPs, such as those containing selectors like teicoplanin, have been used to develop direct HPLC separation methods. nih.gov Columns such as Chirobiotic T, T2, TAG, and R, which are based on these macrocyclic glycopeptide antibiotics, have been successfully employed. nih.gov

Another class of effective CSPs for these compounds are zwitterionic CSPs based on cinchonane alkaloids like quinine and quinidine, combined with chiral sulfonic acid motifs. researchgate.net These phases operate in a polar-ionic mode and have been used for the direct enantioseparation of various bicyclo[2.2.2]octane-based 3-amino-2-carboxylic acids. researchgate.net The choice of CSP and mobile phase conditions is critical for achieving baseline separation of the enantiomers. nih.gov

Table of Chromatographic Conditions for Enantiomeric Separation of Bicyclo[2.2.2]octane Derivatives

Chiral Stationary Phase (CSP) Type Column Examples Separation Mode Mobile Phase Components Analytes
Macrocyclic Glycopeptide Chirobiotic T, T2, TAG, R Reversed-Phase, Polar Organic, Polar Ionic Methanol (B129727), Acetonitrile, Acid/Base Modifiers Bicyclo[2.2.2]octane-based 2-amino-3-carboxylic acids
Zwitterionic Cinchona Alkaloid ZWIX(+)™, ZWIX(-)™ Polar-Ionic Methanol, Acetonitrile, Acid/Amine Additives Bicyclo[2.2.2]octane-based 3-amino-2-carboxylic acids

Future Directions and Emerging Research Avenues

Exploration of New Synthetic Methodologies for Accessing Diverse Derivatives

The development of novel and efficient synthetic methods is paramount for expanding the chemical space accessible from bicyclo[2.2.2]octane-2-carboxylic acid. Future research will likely focus on innovative strategies that allow for the precise installation of diverse functional groups onto the bicyclic core, leading to a wider range of derivatives with tailored properties.

Key areas of exploration include:

Advanced Cycloaddition Strategies: The Diels-Alder reaction is a cornerstone in the synthesis of the bicyclo[2.2.2]octane skeleton. Future efforts will likely involve the development of asymmetric and catalytic variants of this reaction to afford enantiomerically pure this compound derivatives. Furthermore, exploring other cycloaddition reactions, such as [3+2] cycloadditions, could provide access to novel heterocyclic systems fused to the bicyclic framework.

Late-Stage Functionalization: The ability to modify the bicyclo[2.2.2]octane core at a late stage in a synthetic sequence is highly desirable. Research into C-H activation and functionalization methodologies will be crucial. These methods would enable the direct introduction of substituents at various positions on the scaffold, bypassing the need for lengthy de novo syntheses.

Flow Chemistry and Automation: The implementation of continuous flow technologies and automated synthesis platforms can accelerate the discovery and optimization of new derivatives. These technologies allow for rapid reaction screening, improved safety, and scalability, making the synthesis of diverse libraries of this compound analogues more efficient.

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers several advantages, including high selectivity and mild reaction conditions. The application of biocatalysis for the synthesis and modification of this compound and its derivatives is a promising and underexplored area.

Synthetic MethodologyPotential AdvantagesResearch Focus
Asymmetric Diels-AlderEnantiopure productsDevelopment of new chiral catalysts
C-H FunctionalizationLate-stage modificationSite-selective C-H activation
Flow ChemistryHigh-throughput synthesisMiniaturized and automated systems
BiocatalysisHigh selectivity, green chemistryEnzyme screening and engineering

Advanced Computational Design and Prediction of Novel Bioactive Analogues

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. For this compound, these in silico approaches can guide the design of new analogues with enhanced biological activity or desired material properties.

Future research in this area will likely involve:

Structure-Based Drug Design (SBDD): By utilizing the three-dimensional structures of biological targets, such as enzymes and receptors, computational methods can be used to design this compound derivatives that bind with high affinity and selectivity. For instance, in silico studies have been used to design bicyclo[2.2.2]octane analogues of atorvastatin, demonstrating the potential of this scaffold as a bioisostere for phenyl rings in drug design researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of novel this compound analogues and to prioritize their synthesis and experimental testing.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound derivatives and their interactions with biological macromolecules or other molecules in a complex environment. This information is valuable for understanding their mechanism of action and for optimizing their properties.

Machine Learning and Artificial Intelligence (AI): The application of machine learning and AI algorithms to large datasets of chemical structures and biological activities can accelerate the identification of promising new drug candidates. These approaches can learn complex patterns and relationships that are not easily discernible by traditional methods.

Computational ApproachApplication in Bicyclo[2.2.2]octane Research
Structure-Based Drug DesignDesign of enzyme inhibitors and receptor ligands
QSARPrediction of bioactivity and toxicity
Molecular DynamicsStudy of binding modes and conformational changes
Machine Learning/AIHigh-throughput screening and lead optimization

Broadening the Scope of Applications in Emerging Technologies

The unique structural features of this compound make it an attractive building block for the development of advanced materials and for applications in emerging technologies.

Potential future applications include:

Advanced Polymers: The rigid bicyclo[2.2.2]octane core can be incorporated into polymer backbones to create materials with enhanced thermal stability, mechanical strength, and specific optical properties google.com. Bicyclo[2.2.2]octane diols and diacids are already recognized as useful specialty monomers for certain polymers google.com. Future research could focus on the synthesis of novel polymers with tailored properties for applications in areas such as aerospace, electronics, and biomedical devices.

Molecular Scaffolds in Nanotechnology: The well-defined three-dimensional structure of this compound makes it an ideal scaffold for the construction of molecular devices and functional nanomaterials. By attaching different functional groups to the bicyclic core, it is possible to create molecules with specific recognition, sensing, or catalytic properties.

Organic Electronics: The saturated bicyclic framework can act as a rigid spacer to control the electronic coupling between chromophores in organic electronic materials. This could lead to the development of new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Interdisciplinary Research Integrating this compound in Complex Systems

The integration of this compound into more complex molecular systems is a key area for future research, requiring a multidisciplinary approach that combines synthetic chemistry with biology, physics, and materials science.

Emerging interdisciplinary research avenues include:

Foldamers and Biomimetic Structures: The constrained conformation of the bicyclo[2.2.2]octane scaffold can be used to induce specific secondary structures in peptides and other oligomers, leading to the formation of foldamers with well-defined three-dimensional shapes acs.orgnih.govacs.orgacs.org. These biomimetic structures could have applications in areas such as catalysis, molecular recognition, and drug delivery. Derivatives like 1-aminothis compound have been shown to be effective in inducing turns in peptides acs.orgnih.govacs.orgacs.org.

Supramolecular Chemistry and Self-Assembly: The rigid and directional nature of the bicyclo[2.2.2]octane core makes it an excellent building block for the construction of complex supramolecular assemblies through non-covalent interactions. These self-assembled structures could find applications in areas such as sensing, encapsulation, and controlled release.

Chemical Biology: this compound derivatives can be used as chemical probes to study biological processes. For example, they can be designed to selectively bind to specific proteins or other biomolecules, allowing for the investigation of their function in a cellular context.

Q & A

Q. What are the established synthetic routes for Bicyclo[2.2.2]octane-2-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

The compound is commonly synthesized via Diels-Alder cycloaddition between 1,3-cyclohexadiene and acrylic acid derivatives. Stereochemical control is achieved using chiral auxiliaries or catalysts. For example, asymmetric Baker’s yeast reductions of bicyclo[2.2.2]octane-2,6-dione derivatives yield enantiomerically pure intermediates, which are further functionalized . Reaction temperature and solvent polarity significantly impact stereoselectivity; lower temperatures favor kinetic control, while polar solvents stabilize transition states .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound derivatives?

X-ray crystallography is the gold standard for absolute stereochemical determination, as demonstrated in studies of 1-aminothis compound (ABOC) derivatives . NMR spectroscopy (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}, and NOESY) resolves conformational rigidity and hydrogen-bonding patterns in peptides. High-resolution mass spectrometry (HRMS) and chiral HPLC validate molecular weight and enantiopurity (>99% ee) .

Q. How does the rigid bicyclic scaffold influence the acidity of this compound compared to aromatic analogs?

The scaffold’s electron-withdrawing effect increases acidity. Experimental pKa values for this compound (5.6) are lower than para-methyl benzoic acid (4.8–5.0), attributed to reduced resonance stabilization and enhanced inductive effects from the bicyclic framework . Substituting a methylene group with oxygen further lowers pKa (e.g., 4.1 for β-oxa derivatives) due to electronegativity .

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical outcomes during asymmetric synthesis of bicyclo[2.2.2]octane derivatives?

Discrepancies in enantioselectivity often arise from competing transition states. For example, copper-catalyzed Henry reactions using C1-symmetric 1,2-diaminobicyclo[2.2.2]octane ligands show variable stereoselectivity (70–90% ee) depending on ligand electronics and solvent coordination. DFT studies reveal that steric hindrance at the catalyst’s axial position dictates facial selectivity . Cross-validation via kinetic isotopic effect (KIE) studies and in-situ IR spectroscopy can clarify mechanistic pathways .

Q. How can this compound derivatives be engineered to mimic α-helical structures in bioactive peptides?

Incorporating ABOC into tripeptides induces reverse-turn conformations stabilized by intramolecular hydrogen bonds (e.g., dNH-O=2.1d_{\text{NH-O}} = 2.1 Å). In 2:1 α/β-hybrid peptides, ABOC promotes 12/14-helix formation, spatially aligning side chains akin to natural α-helices. This mimicry enhances proteolytic stability and receptor binding, as shown in p53/HDM2 inhibition studies with β-peptide analogs .

Q. What methodological approaches address discrepancies between computational predictions and experimental data for bicyclo[2.2.2]octane-based catalysts?

Discrepancies in enantiomeric excess (ee) often stem from incomplete modeling of solvation or ligand flexibility. Hybrid QM/MM simulations with explicit solvent molecules improve agreement with experimental ee values (e.g., ±5% error). For copper-catalyzed reactions, correlating Natural Bond Orbital (NBO) charges with catalytic activity identifies key electrostatic interactions missed in static DFT models .

Q. How does the scaffold’s electronic modulation impact its application in antiviral drug design?

The bicyclo[2.2.2]octane core in Pimodivir (a PB2 inhibitor for influenza) enhances binding to viral polymerase via hydrophobic interactions and reduced conformational entropy. SAR studies show that substituting the carboxylic acid with bioisosteres (e.g., tetrazole) maintains potency (IC50_{50} = 2 nM) while improving metabolic stability . MD simulations reveal that scaffold rigidity minimizes entropic penalties during target engagement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.